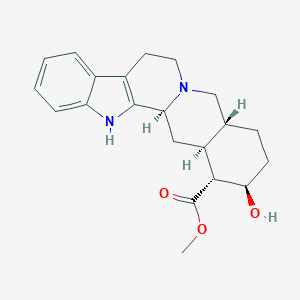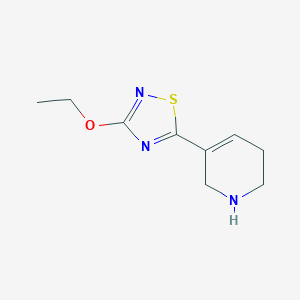
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including medicinal chemistry, drug discovery, and environmental science.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways in the body. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the growth of cancer cells and reduces the risk of tumor metastasis. This compound has been shown to have a protective effect on the liver and kidneys and can improve their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It also exhibits potent biological activities, making it an excellent starting material for drug discovery. However, one of the limitations is that it is not very soluble in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research on Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI). One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of this compound and develop new derivatives with improved biological activities.
Conclusion:
In conclusion, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound with unique properties that make it an excellent starting material for drug discovery and medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, antitumor, and antifungal activities. Although its mechanism of action is not fully understood, it has been shown to inhibit specific enzymes and pathways in the body. Future research on this compound can lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) can be synthesized using various methods. One of the most common methods is the reaction between 3-ethoxy-1,2,4-thiadiazole-5-carboxylic acid and 2,3,5,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has numerous scientific research applications. It is widely used in medicinal chemistry as a starting material for the synthesis of various drugs. This compound has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It is also used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Propiedades
Número CAS |
122683-63-0 |
|---|---|
Nombre del producto |
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) |
Fórmula molecular |
C9H13N3OS |
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
Clave InChI |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
SMILES canónico |
CCOC1=NSC(=N1)C2=CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



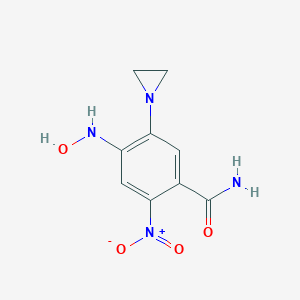
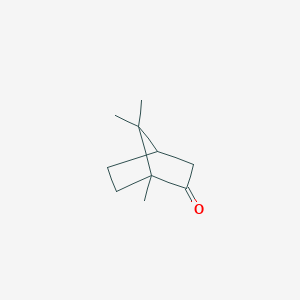
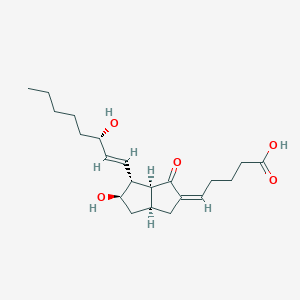
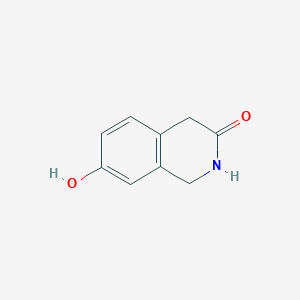
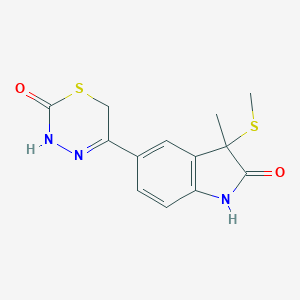
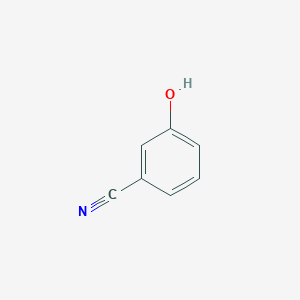
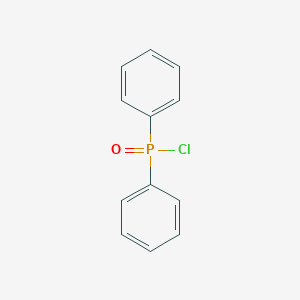

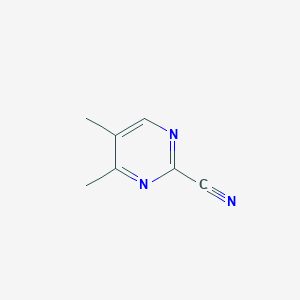
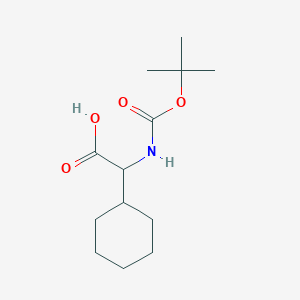
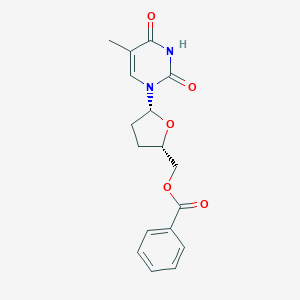
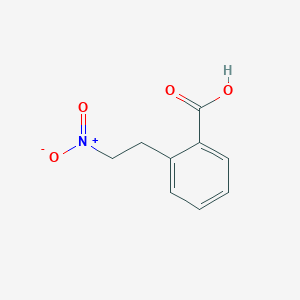
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
